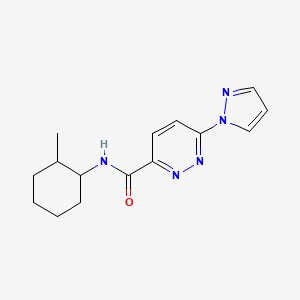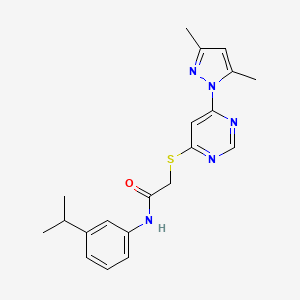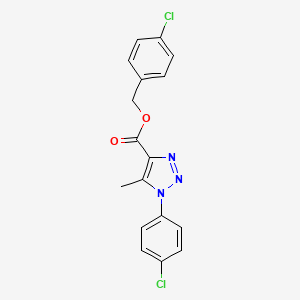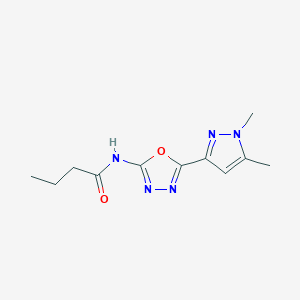![molecular formula C14H17NO B2451949 N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide CAS No. 2411195-98-5](/img/structure/B2451949.png)
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide, commonly known as DEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DEP is a chiral compound that possesses a double bond and an amide functional group. It is synthesized through a multi-step process, and its mechanism of action is related to its ability to interact with specific receptors in the body.
Mécanisme D'action
The mechanism of action of DEP is related to its ability to interact with specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. DEP has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Effets Biochimiques Et Physiologiques
DEP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the induction of apoptosis in cancer cells. It has also been shown to enhance the survival of neurons and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DEP has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its synthesis can be challenging and time-consuming, and its stability can be affected by factors such as temperature and pH.
Orientations Futures
There are several future directions for research on DEP, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, the development of DEP-based drugs for the treatment of neurodegenerative diseases and cancer is an area of active research.
Méthodes De Synthèse
The synthesis of DEP involves a series of steps, including the preparation of starting materials, the formation of intermediates, and the final product. The process starts with the preparation of 2,3-dihydro-1H-indene, which is then reacted with ethyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to obtain the carboxylic acid, which is further converted into the amide by reacting with propargylamine. The final product is obtained through the dehydration of the amide using phosphorus oxychloride.
Applications De Recherche Scientifique
DEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DEP has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, DEP has been shown to be an effective ligand for the synthesis of metal nanoparticles. In catalysis, DEP has been used as a chiral ligand in asymmetric synthesis reactions.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-14(16)15-10(2)12-8-7-11-5-4-6-13(11)9-12/h3,7-10H,1,4-6H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHUDOHUMTGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)





![methyl 5-[1-(2-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2451877.png)


![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2451886.png)


